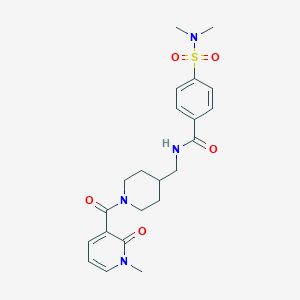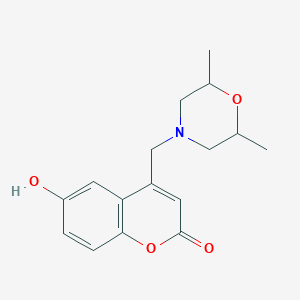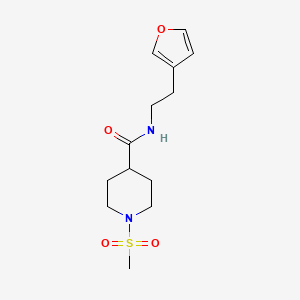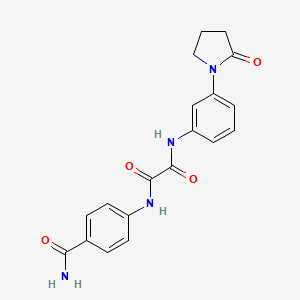![molecular formula C13H18N2O3 B2384283 benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate CAS No. 75801-52-4](/img/structure/B2384283.png)
benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate is an organic compound with the molecular formula C12H16N2O3 . It has a molecular weight of 236.27 .
Molecular Structure Analysis
The InChI code for benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate is1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical And Chemical Properties Analysis
Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate is a solid at room temperature . It is sealed in dry storage conditions . The compound is moderately soluble in water .Scientific Research Applications
Anticonvulsant Properties
Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate exhibits anticonvulsant activity. Researchers have explored its potential as a therapeutic agent for managing seizures and epilepsy. The compound’s mechanism of action involves modulating neuronal excitability, which makes it a promising candidate for antiepileptic drug development .
Sustainable Synthesis via Mechanochemistry
Mechanochemistry, a solvent-free approach, has gained attention for its eco-friendly nature. Benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate can be synthesized using mechanochemical methods, specifically employing 1,1’-carbonyldiimidazole (CDI) as an acylation agent. This sustainable technique enhances reactivity without the need for activation, making it an attractive alternative to traditional solution-based synthesis .
N-Protected Amino Ester Synthesis
Planetary ball-milling has been successfully employed to access N-protected amino esters from this compound without racemization. This method provides a green and efficient route for preparing valuable intermediates in organic synthesis .
Carbamate-Based Drug Design
Researchers have investigated benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate as a building block for designing novel drugs. Its carbamate moiety can serve as a scaffold for developing bioactive compounds targeting specific biological pathways or receptors .
Protecting Group in Peptide Synthesis
The compound’s carbamate group acts as a protecting group during peptide synthesis. By selectively blocking specific functional groups, it ensures controlled reactions and facilitates the assembly of complex peptides and proteins .
Biomedical Applications
Beyond its synthetic utility, benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate may find applications in drug delivery systems, prodrugs, or other biomedical contexts. Its stability, reactivity, and ease of modification make it an interesting candidate for further exploration .
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
properties
IUPAC Name |
benzyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(12(16)15(2)3)14-13(17)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGDABUBWEOOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2384210.png)
![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)


![4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2384217.png)
![N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2384218.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2384223.png)